5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate
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Overview
Description
5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenyl acetate core with morpholine and hydroxy substituents, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl acetate core, followed by the introduction of morpholine and hydroxy groups through nucleophilic substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing reaction outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted morpholine derivatives. These products can be further utilized in subsequent chemical transformations or applications.
Scientific Research Applications
5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-4-morpholin-4-yl-benzaldehyde
- 5-[4-[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile
Uniqueness
Compared to similar compounds, 5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H32N2O7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[5-hydroxy-2,2-dimethyl-4-morpholin-4-yl-6-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]-3,4-dihydrochromen-3-yl] acetate |
InChI |
InChI=1S/C24H32N2O7/c1-16(27)32-23-21(26-10-14-31-15-11-26)20-18(33-24(23,2)3)6-4-17(22(20)29)5-7-19(28)25-8-12-30-13-9-25/h4-7,21,23,29H,8-15H2,1-3H3/b7-5+ |
InChI Key |
HGDOEHXCRQGKOA-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)OC1C(C2=C(C=CC(=C2O)/C=C/C(=O)N3CCOCC3)OC1(C)C)N4CCOCC4 |
Canonical SMILES |
CC(=O)OC1C(C2=C(C=CC(=C2O)C=CC(=O)N3CCOCC3)OC1(C)C)N4CCOCC4 |
Origin of Product |
United States |
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